

Application of NBD Dihexadecylamine in Supported Lipid Bilayers (SLBs)

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Compound of Interest

Compound Name: NBD Dihexadecylamine

Cat. No.: B045449

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NBD Dihexadecylamine (N- (7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, also known as NBD-DHPE or NBD-C16) is a fluorescently labeled lipid analog widely utilized in the study of biological membranes. Its utility extends to supported lipid bilayers (SLBs), which are powerful in vitro models for mimicking cellular membranes. The NBD fluorophore, attached to the lipid headgroup, is environmentally sensitive, making it an excellent probe for investigating membrane structure, dynamics, and intermolecular interactions. This document provides detailed application notes and experimental protocols for the use of **NBD Dihexadecylamine** in SLBs.

The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is a small, environmentally sensitive fluorophore.[1] Its fluorescence properties, including quantum yield and lifetime, are highly dependent on the polarity of its local environment.[1][2] When incorporated into a lipid bilayer, the NBD group typically resides near the lipid carbonyl/glycerol moieties.[3] The orientation of the NBD group within the membrane, specifically the orientation of its nitro group, has been shown to govern its fluorescence lifetime.[3]

Key Applications

NBD Dihexadecylamine is a versatile tool for a variety of applications in SLB-based research, including:

- **Membrane Fluidity and Dynamics:** The lateral diffusion of **NBD Dihexadecylamine** within the SLB can be quantified using techniques like Fluorescence Recovery After Photobleaching (FRAP) to determine the diffusion coefficient, providing insights into the fluidity of the membrane.
- **Lipid Domain and Raft Visualization:** The partitioning of **NBD Dihexadecylamine** between different lipid phases (e.g., liquid-ordered and liquid-disordered) can be visualized and quantified, aiding in the study of lipid rafts and membrane heterogeneity.
- **Membrane Fusion and Fission Assays:** The mixing of lipids during fusion events can be monitored by observing the dilution or dequenching of NBD fluorescence.
- **Protein-Lipid Interactions:** The binding of proteins to the SLB can alter the local environment of the NBD probe, leading to changes in its fluorescence signal, which can be used to study these interactions.
- **Drug-Membrane Interactions:** The effect of drugs and other small molecules on membrane properties can be assessed by monitoring changes in the fluorescence of **NBD Dihexadecylamine**.

Quantitative Data Summary

The following tables summarize key quantitative data for NBD-labeled lipids in various lipid bilayer systems. While specific values for **NBD Dihexadecylamine** may vary depending on the exact experimental conditions, these provide a valuable reference range.

Table 1: Diffusion Coefficients of NBD-Labeled Lipids in SLBs

Lipid Probe	Matrix Lipid	Temperature (°C)	Diffusion Coefficient (D) ($\mu\text{m}^2/\text{s}$)
NBD-PE	DOPC	23	3.2 ± 0.5
NBD-PC	POPC	25	2.5 ± 0.3
25-NBD-cholesterol	DOPC	23	1.8 ± 0.4
DOPE-NBD	DOPC	Not Specified	~ 4.1

Data synthesized from multiple sources, specific experimental conditions should be consulted for precise values.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Fluorescence Lifetimes of NBD-Labeled Probes in Lipid Bilayers

Lipid Probe	Lipid Bilayer	Average Lifetime (τ) (ns)
22-NBD-cholesterol	PBMC membranes	Monomer: ~ 2.1 - 2.6 , Dimer: ~ 7.0 - 8.5
N-NBD-DPPE	Fluid PC bilayers	~ 9.0
C12-NBD-PC	Fluid PC bilayers	~ 2.5
C6-NBD-PC	Fluid PC bilayers	~ 6.0

Fluorescence lifetime is highly dependent on the local environment and probe orientation.[\[3\]](#)[\[8\]](#)
[\[9\]](#)

Experimental Protocols

Protocol 1: Formation of SLBs Containing NBD Dihexadecylamine by Vesicle Fusion

This protocol describes the formation of a supported lipid bilayer on a hydrophilic substrate, such as glass or silica, using the vesicle fusion technique.

Materials:

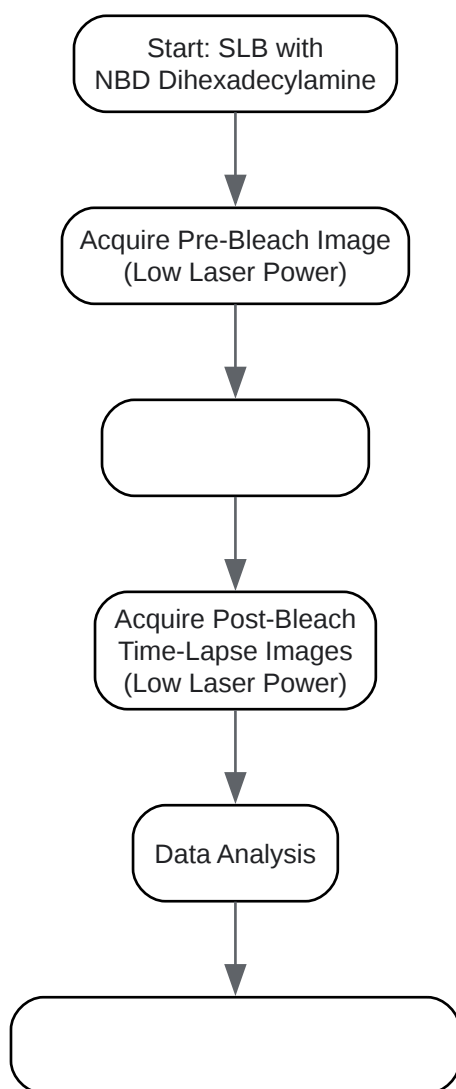
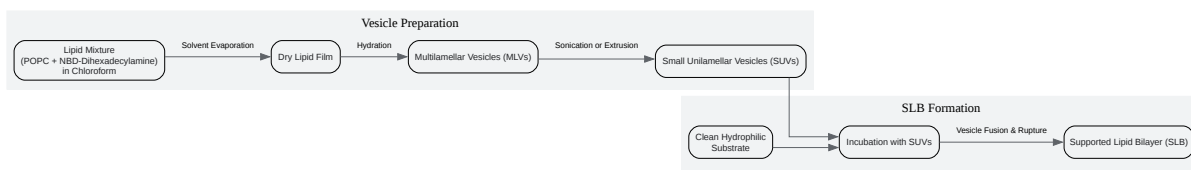
- Primary lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
- **NBD Dihexadecylamine**
- Chloroform
- Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
- Hydrophilic substrate (e.g., glass coverslip, silicon wafer)
- Probe sonicator or extruder with polycarbonate membranes (100 nm pore size)

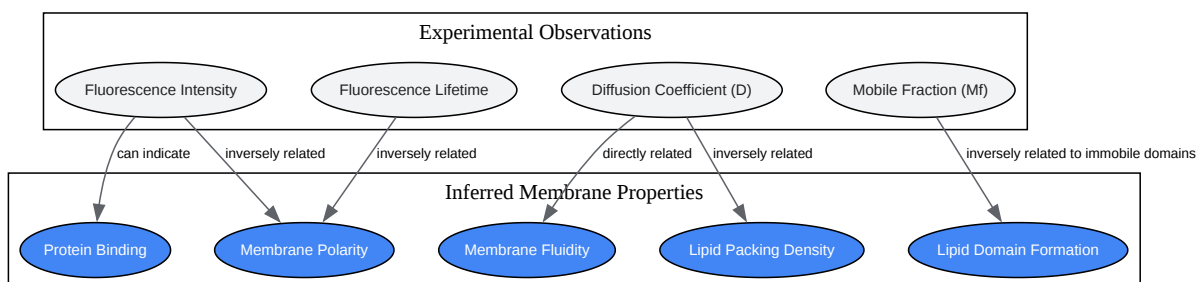
Procedure:

- Lipid Film Preparation:
 - In a round-bottom flask, mix the primary lipid and **NBD Dihexadecylamine** in chloroform at the desired molar ratio (e.g., 99.5:0.5 mol%).
 - Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
 - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- Vesicle Formation:
 - Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
 - To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice until the solution becomes clear.
 - Alternatively, for a more defined vesicle size, use an extruder to pass the MLV suspension through a polycarbonate membrane with a 100 nm pore size at least 11 times.
- Substrate Cleaning:

- Thoroughly clean the hydrophilic substrate. For glass coverslips, sonicate in a 2% solution of Hellmanex III in deionized water, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.
- SLB Formation:
 - Place the cleaned substrate in a chamber.
 - Add the SUV suspension to the chamber, ensuring the substrate is fully covered.
 - Incubate at a temperature above the phase transition temperature of the primary lipid for 30-60 minutes to allow for vesicle fusion and SLB formation.
 - Gently rinse the chamber with hydration buffer to remove excess vesicles.

Diagram: Vesicle Fusion Workflow





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